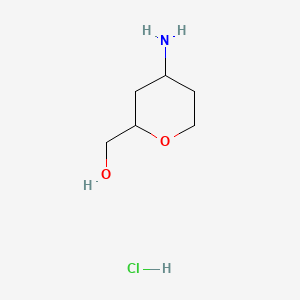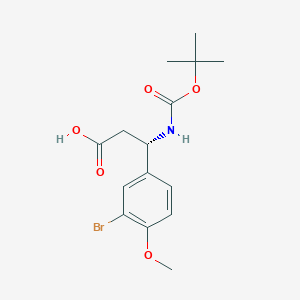
(S)-3-(3-Bromo-4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: is an organic compound with a complex structure that includes a brominated aromatic ring, a methoxy group, and a tert-butoxycarbonyl-protected amino group
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 4-methoxyphenyl: The synthesis begins with the bromination of 4-methoxyphenyl to introduce the bromine atom at the 3-position. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.
Formation of Propanoic Acid: The final step involves the formation of the propanoic acid moiety through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods: Industrial production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 3-(3-bromo-4-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)propanoic acid.
Substitution: Formation of 3-(3-azido-4-methoxyphenyl)propanoic acid.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Probes: It can be used as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The bromine and methoxy groups play crucial roles in binding to active sites of enzymes or receptors. The tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets.
相似化合物的比较
3-(3-bromo-4-methoxyphenyl)propanoic acid: Lacks the tert-butoxycarbonyl-protected amino group.
3-(4-methoxyphenyl)propanoic acid: Lacks both the bromine atom and the tert-butoxycarbonyl-protected amino group.
3-(3-azido-4-methoxyphenyl)propanoic acid: Contains an azido group instead of the bromine atom.
Uniqueness: The presence of the tert-butoxycarbonyl-protected amino group and the bromine atom at the 3-position of the aromatic ring makes (3S)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid unique
属性
分子式 |
C15H20BrNO5 |
|---|---|
分子量 |
374.23 g/mol |
IUPAC 名称 |
(3S)-3-(3-bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI 键 |
BMMDDTRCARZTJO-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)Br |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



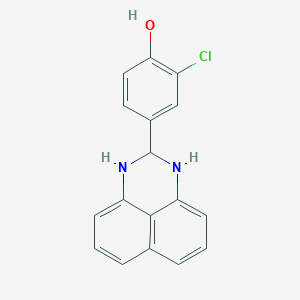

![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)

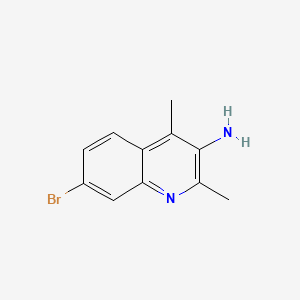
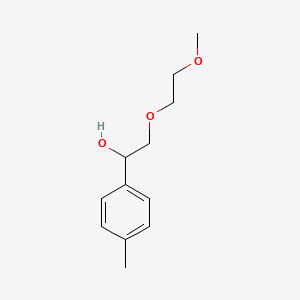

![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)

